molecular formula C16H22N4O2 B4751164 2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol

2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol

Cat. No. B4751164
M. Wt: 302.37 g/mol
InChI Key: GHIMOTQNHJIGCJ-UHFFFAOYSA-N
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Description

"2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol" is a compound that features in research due to its interesting chemical structure and potential for various applications. Its study encompasses the synthesis, structural analysis, and investigation of its chemical and physical properties.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazol and piperazine derivatives involves multiple steps, including condensation reactions, cyclizations, and functional group transformations. These processes are designed to introduce specific functional groups, such as the 1,2,4-oxadiazol ring and the piperazine moiety, into the compound structure, enabling the investigation of their effects on the molecule's properties and activities (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-oxadiazol and piperazine units has been characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the geometry, electronic structure, and intermolecular interactions that contribute to the compound's stability and reactivity (Şahin et al., 2012).

Chemical Reactions and Properties

Compounds with the 1,2,4-oxadiazol and piperazine framework participate in various chemical reactions, enabling further modifications of the molecule or elucidation of its reactivity patterns. These reactions can involve nucleophilic substitutions, electrophilic additions, or the formation of hydrogen bonds, which are critical for determining the compound's chemical properties and potential bioactivities (Kakanejadifard et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of "2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol" in different environments. These properties are influenced by the compound's molecular structure and intermolecular forces (El-Emam et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and various reagents, provide insights into the compound's potential applications and stability. Studies on related compounds demonstrate the impact of the 1,2,4-oxadiazol and piperazine units on the molecule's overall chemical behavior and its interactions with biological targets (Harish et al., 2014).

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-oxadiazole compound would depend on its exact structure. For example, the compound “3-((3-Propyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde” is classified as Acute Tox. 1 Dermal - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Future Directions

The 1,2,4-oxadiazole scaffold is a versatile structure in drug discovery. Future research may focus on the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities . This could lead to the discovery of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-[4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-2-5-15-17-16(22-18-15)12-19-8-10-20(11-9-19)13-6-3-4-7-14(13)21/h3-4,6-7,21H,2,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIMOTQNHJIGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN2CCN(CC2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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